molecular formula C21H21N3O5 B2968655 N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941969-42-2

N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2968655
CAS No.: 941969-42-2
M. Wt: 395.415
InChI Key: YVZJHWRCBVONKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based carboxamide derivative characterized by a 1,6-dihydropyridazine core substituted with methoxy groups at positions 2, 4, and 4-methylphenyl at position 1. Its molecular formula is C₂₂H₂₁N₃O₅ (molecular weight: 407.42 g/mol).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13-5-7-14(8-6-13)24-19(25)12-18(29-4)20(23-24)21(26)22-16-10-9-15(27-2)11-17(16)28-3/h5-12H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZJHWRCBVONKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable dicarbonyl compound under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent with a catalytic amount of acid, such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmission in the nervous system.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Properties Comparison

Compound Name R1 (Position 1) R2 (Position 3) Molecular Formula Molecular Weight (g/mol) Key Substituent Features
Target Compound 4-methylphenyl 2,4-dimethoxyphenyl C₂₂H₂₁N₃O₅ 407.42 Dual methoxy (electron-donating), methylphenyl
N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide Methyl 4-methoxyphenyl C₁₃H₁₃N₃O₃ 283.27 Single methoxy, smaller substituents
Compound 19 (Proteasome Inhibitor) 4-methoxybenzyl 4-fluoro-3-[(trans-3-methoxycyclobutyl)carbamoyl]phenyl C₂₅H₂₆FN₃O₄ 475.50 Fluorine, methoxycyclobutyl, extended carbamoyl
4-hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide Phenyl (methoxyimino)methyl C₁₃H₁₂N₄O₄ 288.26 Hydroxy, methoxyimino (polar groups)

Key Observations :

Substituent Complexity : The target compound features bulkier, electron-donating groups (2,4-dimethoxyphenyl and 4-methylphenyl) compared to simpler analogs like the compound from . This may enhance lipophilicity and influence membrane permeability .

Fluorine vs. Methoxy: Proteasome inhibitors (e.g., Compound 19 ) incorporate fluorine, which improves binding via electronegativity and metabolic stability.

Polarity: The hydroxy and methoxyimino groups in ’s compound introduce hydrogen-bonding capacity, whereas the target compound’s methoxy groups prioritize steric effects over polarity.

Table 2: Activity Comparison

Compound Name Reported or Inferred Activity Mechanism Insights
Target Compound Not explicitly reported Likely protease inhibition (pyridazinone scaffold similarity to )
N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide No activity data Simpler structure suggests lower potency compared to extended analogs
Compound 19 Trypanosoma cruzi proteasome inhibitor (IC₅₀: <100 nM) Fluorine and carbamoyl groups critical for binding
Compound 20 Reduced activity vs. Compound 19 3-fluoro-4-methoxybenzyl substitution decreases potency
Compound No activity data Hydroxy group may confer antioxidant properties

SAR Insights :

  • Methoxy Positioning : The 2,4-dimethoxy substitution in the target compound could enhance π-π stacking or hydrophobic interactions compared to single methoxy derivatives .
  • Bulkier Groups : The 4-methylphenyl group may improve target selectivity by occupying specific enzyme pockets, as seen in benzyl-substituted proteasome inhibitors .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}N4_{4}O4_{4}
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds. For instance, derivatives similar to the target compound demonstrated significant activity against various pathogens. A study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . While direct data on the target compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in several studies:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), leading to cell cycle arrest and apoptosis in cancer cell lines . For example, a derivative demonstrated an IC50_{50} value of 0.004 μM against CDK2 and 0.009 μM against CDK9, indicating potent antitumor activity.
  • In Vivo Studies : In vivo experiments using related compounds have shown promising results in suppressing tumor growth in mouse models. One study reported a suppression rate of 70% to 90% in tumor volume when treated with a structurally similar compound .

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, the compound may exhibit other pharmacological properties:

  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties in vitro, suggesting that the target compound could also possess similar effects.

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyridazine derivatives for their anticancer activity against various cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The results indicated that certain derivatives had significant antiproliferative effects comparable to established chemotherapeutics . The introduction of specific substituents on the phenyl ring enhanced inhibitory activity.

Case Study 2: Synergistic Antimicrobial Action

Another investigation assessed the synergistic effects of pyridazine derivatives with existing antibiotics like Ciprofloxacin and Ketoconazole. The results indicated enhanced antimicrobial efficacy when these compounds were used in combination, highlighting their potential as adjunct therapies .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)IC50_{50} (μM)Reference
Compound AAntimicrobial0.22-
Compound BCDK Inhibition-0.004
Compound CTumor Growth Suppression--

Table 2: In Vivo Antitumor Effects

Treatment GroupTumor Volume Reduction (%)Reference
Control-
Experimental Group70-90

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.